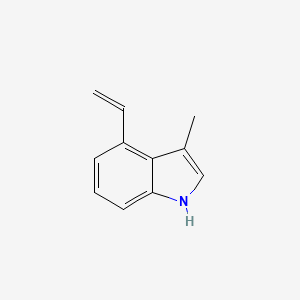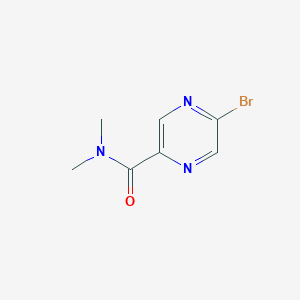
4-Hydroxy-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-4-hydroxy-3-methylbutanoic acid: is a chiral amino acid derivative with the molecular formula C5H11NO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors such as L-leucine. The reaction typically involves protection and deprotection steps to ensure the correct stereochemistry is maintained. The use of chiral catalysts and reagents is crucial in achieving high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified through various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-amino-4-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a simpler amino acid derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include keto acids, reduced amino acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-2-amino-4-hydroxy-3-methylbutanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme mechanisms and protein synthesis.
Medicine: In medicine, (2R)-2-amino-4-hydroxy-3-methylbutanoic acid has potential therapeutic applications. It is investigated for its role in neurotransmission and its potential use in treating neurological disorders.
Industry: Industrially, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of various bioactive molecules. Its role in the development of new drugs and therapeutic agents is of significant interest.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that are crucial for cellular function. The hydroxyl and amino groups play key roles in its reactivity and interaction with other biomolecules.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-4-hydroxy-3-methylbutanoic acid: The enantiomer of the compound, differing in its stereochemistry.
2-amino-3-hydroxybutanoic acid: Lacks the methyl group, resulting in different chemical properties.
2-amino-4-hydroxybutanoic acid: Lacks the methyl group at the third position, affecting its reactivity and applications.
Uniqueness: (2R)-2-amino-4-hydroxy-3-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its role as a chiral building block and its potential therapeutic applications set it apart from similar compounds.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2R)-2-amino-4-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m1/s1 |
Clé InChI |
YMRZLZUJZNHRLO-SRBOSORUSA-N |
SMILES isomérique |
CC(CO)[C@H](C(=O)O)N |
SMILES canonique |
CC(CO)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)



![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)


![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)


